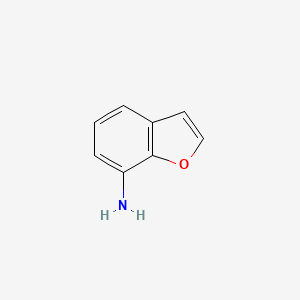

7-Aminobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWJHOJMCOIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67830-55-1 | |

| Record name | Benzofuran-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Aminobenzofuran: An In-depth Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature offers limited specific data on the parent compound, 7-aminobenzofuran. This guide provides a comprehensive overview of the chemical properties and structure of its closely related and more extensively studied derivatives, which are representative of the this compound scaffold.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] The introduction of an amino group at the 7-position of the benzofuran ring system gives rise to this compound and its derivatives, a scaffold of considerable interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide consolidates the available chemical and structural information for key this compound derivatives to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

Table 1: Structural and Identification Data for this compound Derivatives

| Derivative Name | IUPAC Name | Molecular Formula | CAS Number | PubChem CID |

| This compound-2-carboxylic acid | 7-amino-1-benzofuran-2-carboxylic acid | C₉H₇NO₃ | 1171815-33-0 | 39870485 |

| This compound-3-carboxylic acid | 7-amino-1-benzofuran-3-carboxylic acid | C₉H₇NO₃ | 1780819-04-6 | - |

| 7-(2-Aminopropyl)benzofuran | 1-(1-benzofuran-7-yl)propan-2-amine | C₁₁H₁₃NO | 286834-87-5 | 10130548 |

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and formulation efforts.

Table 2: Physicochemical Properties of this compound Derivatives

| Derivative Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| This compound-2-carboxylic acid | 177.16 | 1.7 | 2 | 3 | 1 |

| This compound-3-carboxylic acid | 177.16 | - | - | - | - |

| 7-(2-Aminopropyl)benzofuran | 175.23 | 2.1 | 1 | 2 | 2 |

Note: Data for this compound-3-carboxylic acid is limited in public databases.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and purification of these compounds in a laboratory setting. The following protocols are based on methods described in the scientific literature for related aminobenzofuran derivatives.

Synthesis of 3-Aminobenzofuran Derivatives

A general method for the synthesis of 3-aminobenzofuran derivatives has been reported, which can be adapted for the synthesis of various analogues.[5]

Reaction Scheme:

Caption: Synthetic pathway for 3-aminobenzofuran derivatives.

Materials and Reagents:

-

2-hydroxybenzonitrile

-

4-(bromomethyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethylformamide (DMF)

-

Various benzyl chloride derivatives

-

Dry acetonitrile

Procedure:

-

Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: A mixture of 2-hydroxybenzonitrile, 4-(bromomethyl)pyridine, and K₂CO₃ is reacted in a suitable solvent.

-

Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine: The product from Step 1 is subjected to a cyclization reaction in the presence of t-BuOK in DMF at 80°C.

-

Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides: The aminobenzofuran derivative from Step 2 is reacted with various benzyl chloride derivatives in dry acetonitrile under reflux.[5]

Purification and Characterization

Purification of the synthesized compounds is typically achieved using standard laboratory techniques.

Purification Workflow:

Caption: General workflow for purification and characterization.

Methods:

-

Filtration and Washing: The precipitated solid is collected by filtration and washed with a suitable solvent, such as n-hexane, to remove unreacted starting materials and soluble impurities.[5]

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent like ethanol (EtOH).

-

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[5]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, benzofuran derivatives, in general, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the NF-κB signaling pathway.

NF-κB Signaling Pathway and Benzofuran Derivatives:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various diseases. Some benzofuran derivatives have been shown to inhibit the NF-κB pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer activities.[6][7]

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

This diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and promote the expression of pro-inflammatory genes. Certain benzofuran derivatives can inhibit the IKK complex, thereby blocking this cascade and exerting their anti-inflammatory effects.[6]

Conclusion

While the parent this compound molecule remains relatively under-characterized, its derivatives represent a promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of compounds. Further investigation into the structure-activity relationships and specific molecular targets of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound-3-carboxylic Acid | Research Chemical [benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Synthesis of Novel 7-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Among these, aminobenzofuran derivatives, particularly those with substitution at the 7-position, represent a promising class of compounds for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of novel 7-aminobenzofuran derivatives, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through various strategies. A common method involves the construction of the benzofuran core with a nitro group at the 7-position, which is subsequently reduced to the desired amine. Alternatively, functionalization of a pre-formed this compound scaffold allows for the introduction of diverse substituents.

Experimental Protocol 1: Synthesis of 7-Nitrobenzofuran Precursor

A plausible route to a 7-nitrobenzofuran precursor starts from a commercially available substituted phenol. For instance, a Perkin-like reaction of a salicylaldehyde with an α-haloester can be employed to construct the furan ring.

Materials:

-

2-Hydroxy-3-nitrobenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-3-nitrobenzaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (200 mL) and wash with a 5% dilute HCl solution.

-

Wash the organic layer with water (50 mL) and then with brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 7-nitrobenzofuran-2-carboxylate.

-

Purify the crude product by column chromatography.

Experimental Protocol 2: Reduction to this compound

The nitro group of the synthesized precursor can be reduced to the amine using standard reduction conditions.

Materials:

-

Ethyl 7-nitrobenzofuran-2-carboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of ethyl 7-nitrobenzofuran-2-carboxylate in ethanol, add an excess of a reducing agent such as tin(II) chloride dihydrate or iron powder.

-

If using iron, add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl this compound-2-carboxylate.

Experimental Protocol 3: Derivatization of the 7-Amino Group

The synthesized this compound core can be further functionalized to generate a library of novel derivatives. For example, acylation of the amino group can be performed as follows:

Materials:

-

Ethyl this compound-2-carboxylate

-

Desired acyl chloride or anhydride

-

Pyridine or triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve ethyl this compound-2-carboxylate in dichloromethane.

-

Add a base such as pyridine or triethylamine.

-

Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the acylated product, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

| Compound | Synthetic Step | Yield (%) | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | Reduction of nitro group | High | [1] |

| 3-Amidobenzofuran derivatives | Amide coupling | - | [3] |

| 2-Aminobenzofuran derivatives | Cycloaddition | up to 93% | [4] |

| Compound | Target | IC₅₀ (µM) | Reference |

| Benzofuran-pyrazole derivative 36 | Src kinase | Inhibition rate: 59% at 10 µM | [1] |

| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 and PC-3 cells | - | [1] |

| 2-Aminobenzofuran derivative 39 | PC-3 cells | - | [5] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231, HCT-116, HT-29 cells | 3.01, 5.20, 9.13 | [3] |

| 2-Benzoylbenzofuran derivatives | MCF-7, MDA-MB-231 cells | - | [3] |

Visualization of Experimental Workflow and Biological Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound derivatives.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. This compound-3-carboxylic Acid | Research Chemical [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 7-Aminobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 7-aminobenzofuran. Due to the limited availability of experimental spectral data for this compound in public domains, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral properties of its constituent structural analogs, benzofuran and aniline. This guide also outlines standardized experimental protocols for acquiring such spectra and presents the predicted data in a structured tabular format for ease of reference and comparison.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the established spectral data of benzofuran and aniline, taking into account the electronic effects of the amino group as a substituent on the benzofuran framework.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.2 | H-2 |

| ~6.7 | d | ~2.2 | H-3 |

| ~7.1 | t | ~7.8 | H-5 |

| ~6.8 | dd | ~7.8, 1.5 | H-6 |

| ~6.9 | dd | ~7.8, 1.5 | H-4 |

| ~3.8 | br s | - | -NH₂ |

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected shielding/deshielding effects of an amino group on an aromatic ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-7a |

| ~144.5 | C-2 |

| ~128.0 | C-5 |

| ~121.0 | C-3a |

| ~118.0 | C-4 |

| ~115.0 | C-6 |

| ~106.0 | C-3 |

| ~140.0 | C-7 |

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected electronic effects of the amino substituent on the carbon environment.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1300-1200 | Strong | C-N stretch (aromatic amine) |

| 1250-1000 | Strong | C-O-C stretch (aryl ether) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: Predicted absorption bands are based on the characteristic frequencies for primary aromatic amines and benzofuran derivatives.[1][2]

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 90 | [M-H]⁺ |

| 105 | 60 | [M-H-HCN]⁺ or [M-CO]⁺ |

| 78 | 40 | [C₆H₄N]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Note: The predicted fragmentation pattern is based on the stable benzofuran ring system and typical fragmentation pathways for aromatic amines.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of this compound into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While based on robust predictions from analogous structures, experimental verification remains crucial. The outlined protocols offer a standardized approach for obtaining and interpreting the necessary spectral data. This information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development in the characterization and utilization of this and similar benzofuran derivatives.

References

Crystal Structure of 7-Aminobenzofuran and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 7-aminobenzofuran and its analogs. While a definitive crystal structure for this compound is not publicly available, this document leverages data from closely related analogs to provide representative crystallographic information, detailed experimental protocols for synthesis and analysis, and insights into their biological significance.

Introduction to Benzofurans

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is a common motif in a wide array of biologically active natural products and synthetic compounds.[1][2] Aminobenzofuran derivatives, in particular, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4]

Crystallographic Data of a Benzofuran Analog

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₅H₁₂N₂O₇ |

| Formula Weight | The mass of one mole of the compound. | 332.27 g/mol |

| Crystal System | The class of the crystal's lattice. | Triclinic |

| Space Group | The symmetry group of the crystal structure. | P-1 |

| Unit Cell Dimensions | The lengths of and angles between the unit cell axes. | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å |

| α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)° | ||

| Unit Cell Volume (V) | The volume of the unit cell. | 1483.8(3) ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (Dc) | The calculated density of the crystal. | 1.487 g/cm³ |

| R-factor (R) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0414 |

Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[5]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of aminobenzofuran analogs.

A common and efficient method for synthesizing the benzofuran scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] A general workflow for the synthesis of an aminobenzofuran analog is outlined below.

Materials and Reagents:

-

A suitable 2-halobenzofuran derivative

-

An appropriate boronic acid or ester

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., PPh₃)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

An appropriate solvent system (e.g., Toluene/Ethanol/Water, Dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the 2-halobenzofuran, boronic acid, palladium catalyst, ligand, and base.

-

Add the degassed solvent system and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzofuran analog.

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

This technique provides the definitive three-dimensional atomic arrangement of a crystalline compound.[6]

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The structural model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data.

-

The final structure is validated and analyzed for geometric parameters such as bond lengths and angles.

Biological Activity and Signaling Pathways

Aminobenzofuran derivatives have been investigated for their potential as multifunctional agents in the treatment of neurodegenerative diseases such as Alzheimer's.[7] Their mechanism of action can involve the inhibition of key enzymes like acetylcholinesterase (AChE). The crystal structure of AChE reveals a catalytic active site (CAS) at the bottom of a gorge and a peripheral anionic site (PAS) at the entrance.[7] It is hypothesized that the PAS plays a role in the aggregation of amyloid-β (Aβ) plaques.[7]

Conclusion

While the specific crystal structure of this compound remains to be publicly detailed, analysis of its analogs provides significant insight into the structural characteristics of this important class of compounds. The experimental protocols outlined in this guide offer a robust framework for the synthesis and crystallographic analysis of novel aminobenzofuran derivatives. A deeper understanding of their three-dimensional structure is paramount for the continued development of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-3-carboxylic Acid | Research Chemical [benchchem.com]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of a 7-Aminobenzofuran Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules with therapeutic properties.[3] Among these, the introduction of an amino group, particularly at the 7-position, to the benzofuran core can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making 7-aminobenzofuran a privileged scaffold in drug discovery.[4] These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][5]

This technical guide provides a comprehensive overview of a hypothetical biological activity screening campaign for a library of this compound derivatives. It outlines a systematic approach to identify and characterize lead compounds with potential therapeutic value. The guide details experimental protocols for key assays, presents illustrative quantitative data, and visualizes the underlying screening workflow and relevant signaling pathways.

Screening Workflow

A typical high-throughput screening (HTS) campaign for a chemical library, such as a this compound library, follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with primary screening to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Anticancer Activity Screening

A primary area of interest for benzofuran derivatives is oncology.[6] The screening of a this compound library against various cancer cell lines can identify compounds with cytotoxic or cytostatic effects.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative data from a primary cytotoxicity screen of a hypothetical this compound library against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Scaffold | R1 | R2 | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) |

| ABF-001 | This compound | H | H | > 50 | > 50 | > 50 |

| ABF-002 | This compound | Cl | H | 25.3 | 32.1 | 45.8 |

| ABF-003 | This compound | OCH3 | H | 15.8 | 21.4 | 29.7 |

| ABF-004 | This compound | H | CONH-Ph | 5.2 | 8.9 | 12.3 |

| ABF-005 | This compound | Cl | CONH-Ph | 1.8 | 3.5 | 6.1 |

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well flat-bottom plates

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated promising antibacterial and antifungal activities.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table shows representative MIC values for a selection of hypothetical this compound compounds against common bacterial and fungal strains.

| Compound ID | Scaffold | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| ABF-006 | This compound | H | H | > 128 | > 128 | > 128 |

| ABF-007 | This compound | Br | H | 32 | 64 | 128 |

| ABF-008 | This compound | H | SO2NH2 | 16 | 32 | 64 |

| ABF-009 | This compound | NO2 | H | 8 | 16 | 32 |

| ABF-010 | This compound | Br | SO2NH2 | 4 | 8 | 16 |

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well round-bottom plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound compounds dissolved in DMSO

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

Enzyme Inhibition Screening: LSD1 as a Target

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in several cancers and represents a promising therapeutic target. Screening a this compound library for LSD1 inhibition could identify novel epigenetic modulators.

Data Presentation: In Vitro LSD1 Inhibition

The following table presents hypothetical IC50 values for a series of this compound derivatives against LSD1.

| Compound ID | Scaffold | R1 | R2 | IC50 (µM) vs. LSD1 |

| ABF-011 | This compound | H | H | > 100 |

| ABF-012 | This compound | Cyclopropyl | H | 12.5 |

| ABF-013 | This compound | H | Phenyl | 5.8 |

| ABF-014 | This compound | Cyclopropyl | Phenyl | 0.9 |

| ABF-015 | This compound | H | 4-Fluorophenyl | 2.1 |

Note: The data presented in this table is for illustrative purposes and represents a hypothetical screening outcome.

Experimental Protocol: Fluorometric LSD1 Inhibition Assay

This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.

Materials:

-

384-well black plates

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound compounds dissolved in DMSO

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense serial dilutions of the this compound compounds into the wells of the 384-well plate.

-

Enzyme and Substrate Addition: Add a mixture of the LSD1 enzyme and the H3K4me2 peptide substrate to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Detection: Initiate the reaction by adding a detection master mix containing HRP and Amplex Red.

-

Fluorescence Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values.

Signaling Pathways

Understanding the signaling pathways modulated by active compounds is crucial for elucidating their mechanism of action and for further drug development. For anticancer agents, two of the most critical pathways are the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Ras-Raf-MEK-ERK Signaling Pathway

References

- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

The 7-Aminobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-aminobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif, characterized by a fused benzene and furan ring system with an amino group at the 7-position, serves as a versatile template for the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with potent anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways and experimental workflows.

I. Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its therapeutic potential. While various methods exist for the construction of the benzofuran ring, a common and effective strategy for introducing the 7-amino group involves the synthesis of a 7-nitrobenzofuran intermediate, followed by reduction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis of this compound, commencing with the formation of a 7-nitrobenzofuran intermediate, followed by its reduction.

Step 1: Synthesis of 7-Nitrobenzofuran (Illustrative Example)

A common route to substituted benzofurans is through the palladium-catalyzed Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 7-nitrobenzofuran precursor, one would start with an appropriately substituted phenol.

-

Reaction: A mixture of 2-iodo-6-nitrophenol (1 equivalent), a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents) in a suitable solvent such as triethylamine is stirred under an inert atmosphere at room temperature.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to acid- or base-catalyzed cyclization. The crude product is purified by column chromatography on silica gel to yield the 7-nitrobenzofuran derivative.

Step 2: Reduction of 7-Nitrobenzofuran to this compound [1][2][3]

-

Reagents and Equipment:

-

7-Nitrobenzofuran derivative

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Iron(II) chloride (FeCl₂)

-

Acetonitrile (CH₃CN) and Water (H₂O)

-

Round-bottomed flask with a magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

-

-

Procedure:

-

In a round-bottomed flask, dissolve the 7-nitrobenzofuran derivative (1 mmol) in a mixture of acetonitrile and water (e.g., 10:1 v/v).[2][3]

-

To this solution, add NiCl₂·6H₂O (0.2 mmol) or FeCl₂ (1 equivalent) and stir the mixture for 3-5 minutes at room temperature.[1][2]

-

Carefully add NaBH₄ (4 mmol) portion-wise to the reaction mixture. A black precipitate may form.[2][3]

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add distilled water to the flask and stir for an additional 10 minutes.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1][2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel to obtain the final product.[1]

-

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas. The following sections and tables summarize the key biological activities and associated quantitative data.

Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-Aminobenzofuran derivative 39 | PC-3 (Prostate) | Data reported as more promising than benzodifurans | [4] |

| Oxindole-based benzofuran hybrid 22d | MCF-7 (Breast) | 3.41 | [5] |

| Oxindole-based benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [5] |

| 1,2,3-Selenadiazole-based benzofuran 10f | MCF-7 (Breast) | 2.6 | [5] |

| Benzofuran derivative 32a | HePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate) | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [5] |

| Piperazine-based benzofuran 37e | A549 (Lung), HeLa (Cervical), SGC7901 (Gastric), HCT116 (Colon), MCF-7 (Breast) | < 10 | [5] |

| Ailanthoidol (natural benzofuran) | Huh7 (Hepatoma) | 22 (at 48h) | [5] |

| Benzofuran-based scaffold (vi) | EGFR | 0.93 | [6] |

| Pyrimidinylimino-thiazolidin-4-one hybrid 3b | MCF-7 (Breast) | 7.53 ± 0.43 | [6] |

| Pyrimidinylimino-thiazolidin-4-one hybrid 3c | MCF-7 (Breast) | 9.17 ± 0.31 | [6] |

| Halogenated Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate 8 | HepG2 (Liver), A549 (Lung), SW620 (Colon) | 3.8 ± 0.5, 3.5 ± 0.6, 10.8 ± 0.9 | [7] |

| Benzofuran derivative 86 | MCF-7 (Breast) | 0.07 | [4] |

Antimicrobial Activity

The this compound scaffold has also been explored for the development of new antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzofuran-pyrazole hybrid 9 | E. coli DNA gyrase B | IC₅₀ = 9.80 µM | [8] |

| Benzofuran-pyrazole hybrid 10 | Various bacterial isolates | 5.11 - 20 | [8] |

| Benzofuran-pyrazole hybrid 11b,c | Various fungal isolates | 16 - 19 | [8] |

| Benzofuran derivative 1 | Salmonella typhimurium, Staphylococcus aureus | 12.5 | [9] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [9] |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [9] |

| Benzofuran derivative 5 | Penicillium italicum, Colletotrichum musae | 12.5 | [9] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5 - 25 | [9] |

| Benzofuran derivative 4c | Various bacterial strains | 11.22 | [10] |

| Benzofuran derivative 6a | Various bacterial strains | 11.22 | [10] |

Neuroprotective Activity

Certain this compound derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of cholinesterases or modulation of other pathways related to neuroinflammation and neuronal survival.

| Compound/Derivative Class | Target/Assay | Activity | Reference(s) |

| Benzofuran-based compound 7c | Acetylcholinesterase (AChE) | IC₅₀ = 0.058 µM | [11] |

| Benzofuran-based compound 7e | Acetylcholinesterase (AChE) | IC₅₀ = 0.086 µM | [11] |

| 2-Arylbenzofuran derivative | Butyrylcholinesterase (BChE) | IC₅₀ = 45.5 - 61.0 µM | [12] |

| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [13] |

| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | [13] |

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the compounds to the wells and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

2. Annexin V/Propidium Iodide Assay for Apoptosis [1][2][3][14]

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[1]

-

3. Cell Cycle Analysis [15][16][17][18][19]

-

Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.

-

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative for a specified period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[18]

-

Staining: Wash the fixed cells and treat them with RNase to prevent staining of RNA. Stain the cells with a PI solution.[15][19]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

-

Enzyme Inhibition Assays

1. VEGFR-2 Kinase Assay (Luminescence-based) [20][21][22][23][24]

-

Principle: This assay measures the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

-

Protocol:

-

Reagent Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable peptide substrate. Prepare serial dilutions of the this compound derivative.

-

Kinase Reaction: In a 96- or 384-well plate, add the test compound dilutions, followed by the kinase reaction master mix. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[20][21]

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

2. Tubulin Polymerization Assay (Turbidity-based)

-

Principle: This assay monitors the in vitro polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) of the solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this turbidity increase.

-

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP on ice. Prepare serial dilutions of the this compound derivative.

-

Assay Setup: In a pre-warmed microplate reader (37°C), add the tubulin solution and the test compounds to the wells of a microplate.

-

Data Acquisition: Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the inhibitor is assessed by comparing the rate and extent of polymerization in the presence of the compound to the control.

-

IV. Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general workflow for the evaluation of these compounds.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminobenzofuran [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Survival; Aminobenzofuran -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminobenzofuran [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Aminobenzofuran -> Raf [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Aminobenzofuran -> MEK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } MAPK Signaling Pathway Inhibition.

Experimental Workflow

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition\n(e.g., Kinase Assays)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays\n(Annexin V)", fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Pathway [label="Signaling Pathway\nAnalysis (Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Animal Models)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> Cytotoxicity; InVitro -> Enzyme; InVitro -> Antimicrobial; Cytotoxicity -> Mechanism; Enzyme -> Mechanism; Mechanism -> Apoptosis; Mechanism -> CellCycle; Mechanism -> Pathway; Pathway -> InVivo; InVivo -> Lead; } General Experimental Workflow.

V. Conclusion

The this compound scaffold represents a highly valuable and versatile core for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based compounds with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound-2-carboxylic acid | C9H7NO3 | CID 39870485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. This compound-3-carboxylic Acid | Research Chemical [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemscene.com [chemscene.com]

- 15. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzofuran synthesis [organic-chemistry.org]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 24. researchgate.net [researchgate.net]

The Pharmacophore of 7-Aminobenzofuran: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 7-aminobenzofuran scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural and electronic properties serve as a foundation for the design of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth exploration of the this compound pharmacophore, detailing its structure-activity relationships (SAR), relevant experimental protocols, and the signaling pathways it modulates.

Core Pharmacophoric Features

The this compound core consists of a fused benzene and furan ring system with a critical amino group at the 7-position. This arrangement provides a rigid scaffold with specific electronic properties that drive its biological activity. The key pharmacophoric elements are:

-

The Benzofuran Core: A planar, aromatic system that facilitates π-π stacking and hydrophobic interactions with biological targets.

-

The 7-Amino Group: A crucial hydrogen bond donor and acceptor, which can also be a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Its position on the benzene ring influences the molecule's overall electronic distribution.

-

Substitution Points: The core can be functionalized at various positions, most notably at the 2, 3, 4, 5, and 6-positions, as well as on the amino group itself. The nature and position of these substituents are critical in defining the compound's specific biological activity.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the quantitative data and SAR for key therapeutic areas.

Anticancer Activity

This compound derivatives have shown potent antiproliferative activity against various cancer cell lines. The SAR suggests that the substitution pattern on the benzofuran ring and the nature of the groups attached to the amino function are key determinants of activity.

| Compound Class | Cell Line | Activity (IC50/GI50) | Key SAR Observations |

| Aminobenzofuran-containing proximicin analogues | U-87 MG (Glioblastoma) | 6.54 µg/mL | Replacement of the di-furan unit of proximicins with a benzofuran moiety led to enhanced antiproliferative activity compared to the natural products and the standard chemotherapeutic agent, temozolomide (IC50 = 29.19 µg/mL).[1] |

| Benzofuran-pyrazoles hybrids | MCF-7 (Breast Cancer) | 0.08 - 0.55 µM | The presence of 3-furano-N-acetylpyrazoline and 3-furano-isoxazole rings resulted in remarkable and broad-spectrum anticancer activity.[2] |

| Benzofuran derivatives | Various Cancer Cell Lines | GI50 values of 2.20 - 5.86 µM | A specific derivative demonstrated significant growth inhibitory activity against a panel of cancer cell lines and also exhibited excellent NF-κB inhibitory activity.[3] |

Anticholinesterase Activity for Alzheimer's Disease

Several 3-aminobenzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

| Compound Series | Enzyme | Activity (IC50) | Key SAR Observations |

| 3-Aminobenzofuran derivatives | AChE & BuChE | 0.64 - 81.06 µM | A derivative with a 2-fluorobenzyl moiety was the most effective inhibitor. In contrast, a 3-methoxybenzyl substituent led to the least inhibitory activity, suggesting that nonpolar, lipophilic groups can decrease potency.[4] |

| Benzofuran-based compounds | AChE | 0.058 - 0.086 µM | Compounds with specific substitutions on a phenyl ring attached to the core showed inhibitory activity comparable to the standard drug donepezil (IC50 = 0.049 µM). 3D-QSAR analysis highlighted the importance of an alkyl group at positions 2 and 3 of this phenyl moiety.[5] |

Antimicrobial Activity

The benzofuran scaffold is also a promising platform for the development of novel antimicrobial agents.

| Compound Class | Organism | Activity (MIC) | Key SAR Observations |

| Benzofuran derivatives | C. albicans, S. aureus | 75 µg/mL | A particular derivative showed potency against C. albicans equivalent to the reference drug griseofulvin and notable activity against S. aureus.[6] |

| Benzofuran derivatives with pyrazoline/pyrazole moieties | Various bacteria and fungi | - | The presence of a chloro substituent on the pyrazoline and pyrazole moieties was found to increase antimicrobial activities.[6] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to guide further drug development, it is crucial to visualize the signaling pathways affected by these compounds and the experimental workflows for their evaluation.

Key Signaling Pathways in Cancer

Aminobenzofuran derivatives have been implicated in the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[7]

Caption: Inhibition of PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways by aminobenzofuran derivatives.

General Experimental Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow, from chemical synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships in the SAR of this compound derivatives for anticancer and anticholinesterase activities.

Caption: Logical summary of structure-activity relationships for this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.[4]

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. This product results from the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO) at varying concentrations

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

AChE or BuChE enzyme solution

-

-

Assay Protocol (in a 96-well plate):

-

Add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Initiate the reaction by adding the AChE or BuChE enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Add the substrate solution (ATCI or BTCI) to start the colorimetric reaction.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Synthesis of 3-Aminobenzofuran Derivatives

A general synthetic route for 3-aminobenzofuran derivatives often involves a multi-step process.[4]

Example Synthesis of 2-(pyridin-4-yl) 3-aminobenzofuran derivatives:

-

Step 1: Etherification: Commercially available 2-hydroxybenzonitrile is reacted with 4-(bromomethyl)pyridine in the presence of a base like potassium carbonate (K2CO3) to afford 2-(pyridin-4-ylmethoxy)benzonitrile.

-

Step 2: Cyclization: The resulting intermediate undergoes a cyclization reaction in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to yield the 4-(3-aminobenzofuran-2-yl)pyridine core.

-

Step 3: N-Alkylation/Arylation: The final derivatives are prepared by reacting the 3-amino group of the core with various benzyl chloride derivatives (or other suitable electrophiles) in a solvent like dry acetonitrile under reflux conditions.

This guide provides a foundational understanding of the this compound pharmacophore for professionals in drug discovery. The presented data and methodologies offer a starting point for the design and evaluation of novel, potent, and selective therapeutic agents based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

In Silico Modeling of 7-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminobenzofuran derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and neuroprotective effects. The exploration of these molecules is significantly accelerated by in silico modeling techniques, which provide profound insights into their structure-activity relationships (SAR), binding modes, and pharmacokinetic properties. This technical guide offers a comprehensive overview of the computational methodologies employed in the study of this compound derivatives, supplemented with detailed experimental protocols for their synthesis and biological evaluation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold.

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] The introduction of an amino group at the 7-position of the benzofuran core can significantly modulate the molecule's physicochemical properties and biological activity.[2] In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design and optimization of lead compounds, thereby reducing the time and cost associated with traditional trial-and-error approaches. This guide will delve into the key computational techniques and experimental validations used in the investigation of this compound derivatives.

Biological Activities and Molecular Targets

This compound derivatives have been investigated for a range of therapeutic applications, with a primary focus on oncology and neurodegenerative diseases. In silico studies have been instrumental in identifying and validating their molecular targets.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. In silico modeling has been crucial in elucidating the interactions of these compounds with various protein kinases.

-

PI3K/VEGFR2 Inhibition: Certain benzofuran derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] Molecular docking studies have revealed the binding modes of these compounds within the ATP-binding pockets of these kinases, highlighting key interactions with amino acid residues.[5]

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[6][7] In silico models have been used to design and predict the binding affinity of benzofuran derivatives as CDK2 inhibitors.[6][8]

Anti-Alzheimer's Disease Activity

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[9][10] Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of ACh.[9]

-

Acetylcholinesterase (AChE) Inhibition: Several 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of AChE.[10] Molecular docking simulations have been employed to understand the binding interactions of these compounds within the active site of AChE, guiding the design of more potent inhibitors.[10][11]

In Silico Modeling Methodologies

A variety of computational techniques are employed to predict the biological activity and physicochemical properties of this compound derivatives.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Workflow for Molecular Docking:

Quantitative Structure-Activity Relationship (QSAR)